Ethyl 4-(pyrazin-2-yl)butanoate

Description

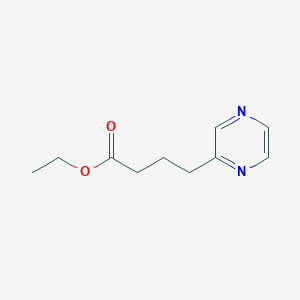

Ethyl 4-(pyrazin-2-yl)butanoate is an ester derivative featuring a pyrazine ring linked to a butanoate chain. Pyrazine, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4, confers electron-deficient aromaticity, influencing reactivity and intermolecular interactions. The butanoate ester group enhances solubility in organic solvents and modulates lipophilicity. This compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by methodologies applied to structurally similar esters (e.g., ethyl 2-bromobutanoate in pyrrolo[1,2-b]pyridazine synthesis) . Potential applications include pharmaceutical intermediates, given pyrazine's prevalence in bioactive molecules (e.g., enzyme inhibitors in ) .

Properties

IUPAC Name |

ethyl 4-pyrazin-2-ylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)5-3-4-9-8-11-6-7-12-9/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIVUZQHKIASFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=NC=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(pyrazin-2-yl)butanoate typically involves the esterification of 4-(pyrazin-2-yl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

These methods often employ continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyrazin-2-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

Oxidation: 4-(pyrazin-2-yl)butanoic acid.

Reduction: 4-(pyrazin-2-yl)butanol.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Scientific Research Applications

Ethyl 4-(pyrazin-2-yl)butanoate has been explored for its diverse applications in scientific research:

Medicinal Chemistry

- Anticancer Activity: Studies have shown that derivatives of pyrazine compounds exhibit promising anticancer properties. This compound has been investigated for its potential to inhibit tumor growth by targeting specific cellular pathways.

Antimicrobial Properties

- Antibacterial and Antifungal Effects: Research indicates that this compound may possess antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against bacteria such as Escherichia coli and fungi like Candida albicans.

- Enzyme Inhibition: this compound has been studied for its ability to inhibit key enzymes involved in disease processes, such as kinases associated with cancer progression.

Table 1: Anticancer Activity of this compound

| Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|

| HepG2 | <10 | |

| MCF7 | <15 | |

| A431 | <20 |

Table 2: Antimicrobial Efficacy

| Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Escherichia coli | 17 | |

| Staphylococcus aureus | 20 | |

| Candida albicans | 22 |

Case Study 1: Anticancer Efficacy in HepG2 Cells

A study conducted on HepG2 liver cancer cells revealed that this compound significantly reduced cell viability at concentrations above 10 µM. Microscopic analysis indicated morphological changes consistent with apoptosis, suggesting a potential mechanism for its anticancer effects.

Case Study 2: Antimicrobial Activity

In an investigation of antimicrobial properties, this compound was tested against several bacterial strains. The compound exhibited a notable zone of inhibition against Escherichia coli, indicating its potential as an antibacterial agent.

Mechanism of Action

The mechanism of action of ethyl 4-(pyrazin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The pyrazine ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 4-(pyrazin-2-yl)butanoate with structurally analogous compounds, emphasizing substituent effects on physicochemical and biological properties:

Key Findings:

Substituent Effects on Reactivity: Halogenation (e.g., chlorine in , bromine in ) increases electrophilicity, facilitating cross-coupling reactions . Trifluoromethyl groups () enhance lipophilicity and metabolic stability, critical for agrochemicals . Amino groups () improve water solubility via salt formation, advantageous in drug formulations .

Biological Activity: Pyrazine derivatives (e.g., Inhibitors A and B in ) exhibit enzyme inhibitory activity, suggesting this compound could serve as a scaffold for drug discovery . Dioxo-substituted analogs () may interact with ATP-binding pockets in kinases due to electron-deficient properties .

Synthetic Utility: Brominated esters () are pivotal in Suzuki-Miyaura couplings for constructing biaryl systems . Safety data for analogs like ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate () highlight handling precautions for lab-scale synthesis .

Biological Activity

Ethyl 4-(pyrazin-2-yl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides an overview of its biological activity, supported by relevant research findings and data.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 192.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been investigated for its role as a kinase inhibitor, which can disrupt cellular signaling pathways essential for cancer cell proliferation. This compound may inhibit specific kinases by binding to their active sites, leading to the induction of apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth. The compound's mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways critical for microbial survival .

Antiviral Properties

In addition to its antimicrobial effects, this compound has shown potential antiviral activity. Studies suggest that it may inhibit viral replication through mechanisms similar to those observed in its antibacterial action. The exact pathways are still under investigation, but preliminary results are promising .

Anticancer Potential

This compound has been explored for its anticancer properties, particularly as a BRD4 inhibitor. BRD4 plays a crucial role in regulating gene transcription related to cancer progression. By inhibiting BRD4, this compound may reduce the expression of oncogenes such as c-Myc and CDK6, which are vital for tumor cell proliferation .

Research Findings and Case Studies

Several studies have documented the biological activities of pyrazole derivatives, including this compound:

Future Directions

The ongoing research into this compound highlights its potential as a multifunctional therapeutic agent. Future studies should focus on:

- In Vivo Studies : To validate the efficacy and safety profile in animal models.

- Mechanistic Studies : To further elucidate the pathways through which this compound exerts its biological effects.

- Formulation Development : To explore effective delivery methods for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.